molecular formula C19H27F3N4O B2892261 N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775385-66-4

N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Katalognummer B2892261
CAS-Nummer: 1775385-66-4
Molekulargewicht: 384.447
InChI-Schlüssel: NMQRKCXDMOJHPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H27F3N4O and its molecular weight is 384.447. The purity is usually 95%.
BenchChem offers high-quality N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide and its derivatives have shown promising results in the field of cancer research. One study revealed that derivatives of this compound demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These derivatives inhibited the formation of blood vessels in vivo and exhibited strong DNA binding and cleavage abilities, highlighting their potential in cancer treatment (Kambappa et al., 2017).

Metabolism in Chronic Myelogenous Leukemia Patients

Research has also been conducted on the metabolism of compounds closely related to N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide in chronic myelogenous leukemia (CML) patients. For instance, a study on Flumatinib, an antineoplastic tyrosine kinase inhibitor, highlighted its metabolism and excretion in CML patients, providing insights into the metabolic pathways of similar compounds in humans (Gong et al., 2010).

Synthesis and Biological Evaluation of Derivatives

Various studies have been focused on synthesizing and evaluating the biological activities of derivatives of N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide. One such research involved the synthesis of novel pyrazolopyrimidines derivatives, which were then tested for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

Radioligand for Imaging Serotonin Receptors

This compound and its derivatives have also been explored in the field of neuroscience. For example, a study evaluated the use of 18F-Mefway, a derivative, for the quantification of 5-HT1A receptors in human subjects. The study compared 18F-Mefway with 18F-FCWAY and provided insights into the potential application of these compounds in imaging serotonin receptors (Choi et al., 2015).

Synthesis and Analysis for Quality Control

Another research aspect involves the synthesis and analysis of related compounds for quality control purposes. A study developed a nonaqueous capillary electrophoresis method for the separation of Imatinib mesylate and related substances, including derivatives of the compound , which is crucial for ensuring the quality and efficacy of pharmaceutical products (Ye et al., 2012).

Eigenschaften

IUPAC Name

N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4O/c1-13-24-16(19(20,21)22)11-17(25-13)26-9-7-15(8-10-26)18(27)23-12-14-5-3-2-4-6-14/h11,14-15H,2-10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQRKCXDMOJHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3CCCCC3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.